molecular formula C11H10O3 B1198939 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 3123-46-4

4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B1198939
CAS No.: 3123-46-4
M. Wt: 190.19 g/mol
InChI Key: KTWAOLHYZNAOLN-UHFFFAOYSA-N
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Description

4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H10O3. It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group and a ketone group on a tetrahydronaphthalene ring.

Scientific Research Applications

4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like many carboxylic acid derivatives, it may interact with biological targets through hydrogen bonding or ionic interactions .

Pharmacokinetics

As a carboxylic acid, it is likely to be ionized at physiological pH, which could impact its absorption and distribution .

Result of Action

The molecular and cellular effects of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid are currently unknown. More research is needed to elucidate these effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the oxidation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .

Industrial Production Methods: the general approach would involve large-scale oxidation reactions using suitable oxidizing agents and optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
  • 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
  • 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Comparison: 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group .

Properties

IUPAC Name

4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-4,9H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWAOLHYZNAOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3123-46-4
Record name 1,2,3,4-Tetrahydro-4-oxo-1-naphthoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3123-46-4
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Record name 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
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Record name 1,2,3,4-TETRAHYDRO-4-OXO-1-NAPHTHOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic routes to obtain 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid?

A1: this compound can be synthesized via a 3,4-cycloaddition reaction between homophthalic anhydride and N-(cinnamylidene)tritylamine. [] This reaction pathway preferentially forms the desired 4-oxo isomer. Interestingly, changing the amine used in the reaction can influence the regioselectivity of the cycloaddition. []

Q2: What is known about the crystal structure of this compound?

A2: The crystal structure of this compound reveals that the molecule exists as centrosymmetric carboxyl dimers linked by hydrogen bonds. [] Furthermore, the carboxylic acid moiety exhibits significant disorder in the crystal lattice, with two rotational conformers identified. This disorder results in two distinct O⋯O distances within the dimer. []

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